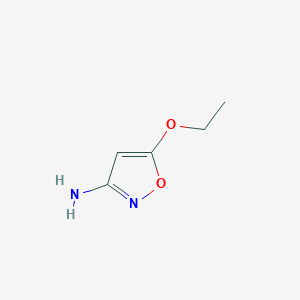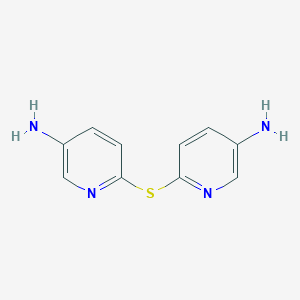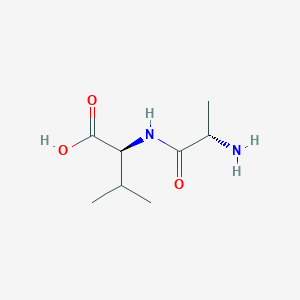![molecular formula C15H21NO2 B112542 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde CAS No. 372153-09-8](/img/structure/B112542.png)
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C15H21NO2 It is a benzaldehyde derivative, characterized by the presence of a methoxy group at the 4-position and a 4-methylpiperidin-1-ylmethyl group at the 3-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methylpiperidine.
Reaction: The 4-methylpiperidine is reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Common industrial methods include the use of automated reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of benzaldehyde derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups can influence the compound’s binding affinity and selectivity for these targets, affecting the overall biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: Lacks the piperidinyl group, making it less complex and potentially less selective in biological applications.
3-[(4-Methylpiperidin-1-yl)methyl]benzaldehyde: Lacks the methoxy group, which may affect its reactivity and binding properties.
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde: Similar structure but with a different position of the methyl group on the piperidine ring, which can influence its chemical and biological properties.
Uniqueness
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and piperidinyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-16(8-6-12)10-14-9-13(11-17)3-4-15(14)18-2/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSBUYDKUMWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)



![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)


![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)




